4-(7-Methylbenzo[d]thiazol-2-yl)aniline
Description
The Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry
Benzothiazole is a bicyclic heterocyclic compound in which a benzene (B151609) ring is fused to a thiazole (B1198619) ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This unique combination of aromatic and heteroatomic features imparts a distinct electronic and structural profile to the benzothiazole nucleus, making it a versatile building block in organic synthesis. The presence of the benzothiazole core is noted in various naturally occurring molecules and has become a privileged structure in the design of novel synthetic compounds.
Broad Academic Relevance of Benzothiazole Derivatives in Scientific Disciplines
The scientific community has extensively explored the applications of benzothiazole derivatives across numerous disciplines. In medicinal chemistry, these compounds have been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties. researchgate.netmedwinpublishers.com The structural rigidity and potential for diverse functionalization of the benzothiazole scaffold allow for the fine-tuning of its physicochemical and biological properties. Beyond medicine, benzothiazole derivatives are utilized in materials science, for example, in the development of dyes and fluorescent probes.
Overview of 4-(6-Methylbenzo[d]thiazol-2-yl)aniline within the Context of Functionalized Benzothiazole Conjugates
4-(6-Methylbenzo[d]thiazol-2-yl)aniline, also known by synonyms such as 2-(4-Aminophenyl)-6-methylbenzothiazole and Dehydrothio-p-toluidine, is a functionalized benzothiazole conjugate that has garnered attention in chemical research. scbt.comnih.gov It is recognized as a valuable intermediate and building block for the synthesis of more complex molecules. chemodex.com Its utility is highlighted in fields such as proteomics research. scbt.com The structure combines the 6-methylbenzothiazole (B1275349) moiety with an aniline (B41778) group at the 2-position, providing reactive sites for further chemical modifications.
Detailed Research Findings
While extensive, specific research on the direct biological applications of 4-(6-Methylbenzo[d]thiazol-2-yl)aniline is not widely published in standalone studies, its synthesis and characterization are well-documented, and it serves as a precursor in various research endeavors.
A common method for the synthesis of 4-(6-Methylbenzo[d]thiazol-2-yl)aniline involves the reaction of 2-amino-5-methylbenzenethiol (B1267416) with 4-aminobenzoic acid in the presence of polyphosphoric acid at elevated temperatures. chemicalbook.com This process yields the target compound, which can be purified using column chromatography. chemicalbook.com
The physicochemical properties of 4-(6-Methylbenzo[d]thiazol-2-yl)aniline have been characterized and are summarized in the table below.
Physicochemical Properties of 4-(6-Methylbenzo[d]thiazol-2-yl)aniline
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C14H12N2S | scbt.comchembk.com |
| Molecular Weight | 240.32 g/mol | scbt.comchembk.com |
| Appearance | Light tan or light orange powder | nih.gov |
| Melting Point | 191-196 °C | chembk.com |
| Boiling Point | 434 °C (estimated) | chembk.com |
| Solubility | Soluble in chloroform. Insoluble in water. | chemodex.comchembk.com |
| CAS Number | 92-36-4 | scbt.com |
Interactive Data Table: Spectroscopic Data of 4-(6-Methylbenzo[d]thiazol-2-yl)aniline
| Spectroscopic Technique | Key Features | Reference(s) |
|---|---|---|
| ¹H-NMR | Identity confirmed by proton NMR. | chemodex.com |
| Mass Spectrometry | Molecular ion peak consistent with the expected molecular weight. | nih.gov |
| IR Spectroscopy | Data available. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-(7-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H12N2S/c1-9-3-2-4-12-13(9)17-14(16-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3 |
InChI Key |
DWGQSYYQEBSQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 7 Methylbenzo D Thiazol 2 Yl Aniline and Its Analogues
Established Synthetic Routes to 2-Aminobenzothiazoles and their Substituted Variants
The construction of the 2-aminobenzothiazole (B30445) core is a fundamental step in the synthesis of the target molecule. Various cyclization strategies have been developed to efficiently form this heterocyclic system.
Cyclization Reactions for Benzothiazole (B30560) Ring Formation
The formation of the benzothiazole ring is a cornerstone of the synthesis of 4-(7-Methylbenzo[d]thiazol-2-yl)aniline. Several named reactions and methodologies have been established for this purpose, primarily involving the reaction of an appropriately substituted aniline (B41778) with a sulfur-containing reagent. Two of the most classical and widely employed methods are the Jacobsen and Hugershoff cyclization reactions.
The Jacobsen cyclization involves the reaction of a thiobenzanilide in the presence of an oxidizing agent, typically potassium ferricyanide in an alkaline solution. This reaction proceeds through a radical mechanism, leading to the intramolecular cyclization and formation of the benzothiazole ring. While effective, the Jacobsen cyclization can sometimes lead to a mixture of regioisomers, especially when the starting aniline has multiple potential cyclization sites.
The Hugershoff reaction , on the other hand, utilizes the reaction of an N-arylthiourea with an oxidizing agent such as bromine or sulfuryl chloride. The generally accepted mechanism involves the oxidation of the sulfur atom of the thiourea, which generates an electrophilic thiocarbonyl group. This is followed by an intramolecular electrophilic aromatic substitution onto the aniline ring to form the 2-aminobenzothiazole.
More contemporary methods often employ metal-free conditions. For instance, a method utilizing catalytic iodine and molecular oxygen as a green oxidant allows for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas under mild conditions. This reaction proceeds through a series of steps including enolization, α-iodination, nucleophilic substitution, cyclization, and dehydrogenation.
| Cyclization Method | Key Reagents | General Description |
| Jacobsen Cyclization | Thiobenzanilide, Potassium ferricyanide, Base | Radical-mediated intramolecular cyclization. |
| Hugershoff Reaction | N-Arylthiourea, Bromine or Sulfuryl chloride | Intramolecular electrophilic aromatic substitution. dntb.gov.ua |
| Metal-Free Oxidative Cyclization | Cyclohexanone, Thiourea, Iodine (catalyst), O2 | Green and mild reaction conditions. |
Strategies for Introducing Methyl Substitution at the C-7 Position of Benzothiazole
The introduction of a methyl group at the C-7 position of the benzothiazole ring is a critical step in the synthesis of the target molecule. The most straightforward and common strategy to achieve this is to start with a precursor that already contains the methyl group in the desired position.
A primary approach involves the use of 2-amino-3-methylthiophenol as a key starting material. This compound, which has the amino and thiol groups ortho to each other and a methyl group adjacent to the amino group, can be cyclized with various reagents to directly form the 7-methyl-2-substituted benzothiazole core. For example, reaction with cyanogen bromide or a suitable isothiocyanate would lead to the formation of 2-amino-7-methylbenzothiazole.
Alternatively, one can start from a more readily available starting material like 2-nitro-m-xylene . A series of transformations, including reduction of the nitro group to an amine, introduction of a sulfur functionality ortho to the amino group, and subsequent cyclization, can lead to the formation of the 7-methylbenzothiazole ring.
While direct methylation of a pre-formed benzothiazole ring is conceivable, achieving regioselectivity at the C-7 position can be challenging due to the presence of other reactive sites on the aromatic ring. Therefore, the strategy of incorporating the methyl group in the starting aniline derivative is generally preferred for a more controlled and efficient synthesis.
Formation of the Aryl-Aniline Linkage in Benzothiazole Conjugates
Connecting the 7-methylbenzothiazole core to the aniline moiety is a pivotal step that can be accomplished through various modern cross-coupling reactions or more traditional condensation and substitution methods.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction for the formation of C-N bonds and is highly suitable for constructing the aryl-aniline linkage in this compound. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. For the synthesis of the target molecule, this would entail the reaction of a 2-halo-7-methylbenzothiazole with p-phenylenediamine or a protected derivative. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and yields.
Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling . While primarily known for C-C bond formation, variations of this reaction can be adapted for C-N bond formation. More commonly, it can be employed to first construct a 2-arylbenzothiazole, which can then be functionalized to introduce the aniline group. For example, coupling of 2-amino-7-methylbenzothiazole with a 4-halophenylboronic acid derivative where the halogen can later be converted to an amino group.
| Cross-Coupling Reaction | Key Reactants | Catalyst System | Bond Formed |
| Buchwald-Hartwig Amination | 2-Halo-7-methylbenzothiazole, Aniline derivative | Palladium catalyst, Phosphine ligand | C-N |
| Suzuki-Miyaura Coupling | 2-Amino-7-methylbenzothiazole, 4-Halophenylboronic acid derivative | Palladium catalyst, Base | C-C (followed by functional group transformation) |
Condensation and Substitution Reactions for C-N Bond Formation
Classical methods for C-N bond formation, such as condensation and nucleophilic aromatic substitution reactions, also provide viable routes to the target molecule. The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl-amine bonds. This reaction typically requires harsher conditions (high temperatures) compared to palladium-catalyzed methods but can be an effective alternative. The reaction would involve coupling a 2-halo-7-methylbenzothiazole with an aniline derivative in the presence of a copper catalyst and a base.
Nucleophilic aromatic substitution (SNA_r) can also be employed, particularly if the benzothiazole ring is activated by electron-withdrawing groups. In this case, a 2-halo-7-methylbenzothiazole could react directly with p-phenylenediamine, where the amino group of the aniline acts as a nucleophile, displacing the halide on the benzothiazole ring. The efficiency of this reaction is highly dependent on the electronic nature of the benzothiazole substrate.
Derivatization and Further Chemical Transformations of this compound
Once this compound is synthesized, it can undergo a variety of chemical transformations to generate a library of derivatives with potentially diverse biological activities or material properties. The presence of the primary amino group on the aniline ring offers a rich site for derivatization.
Acylation of the amino group can be readily achieved by reacting the parent compound with acid chlorides or anhydrides in the presence of a base. This leads to the formation of the corresponding amides, which can modulate the electronic and steric properties of the molecule.
Alkylation of the amino group can be performed using alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylated products can be obtained.
The primary amino group can also be converted into a diazonium salt through diazotization with nitrous acid. The resulting diazonium salt is a versatile intermediate that can be subjected to a range of transformations, such as the Sandmeyer reaction , to introduce a variety of substituents like halogens, cyano, or hydroxyl groups onto the aniline ring.
Furthermore, the aromatic rings of the benzothiazole and aniline moieties can undergo electrophilic substitution reactions, although the regioselectivity of these reactions would need to be carefully controlled.
| Reaction Type | Reagents | Functional Group Transformation |
| Acylation | Acid chloride, Base | -NH2 → -NHCOR |
| Alkylation | Alkyl halide, Base | -NH2 → -NHR or -NR2 |
| Diazotization/Sandmeyer Reaction | NaNO2, HCl; CuX | -NH2 → -N2+ → -X (X = Cl, Br, CN, etc.) wikipedia.org |
Functionalization of the Aniline Moiety
The primary amino group on the aniline portion of 2-arylbenzothiazole analogues is a key site for chemical derivatization. Its nucleophilic nature allows for a variety of transformations, enabling the introduction of diverse functional groups and the extension of the molecular structure.
One of the most common functionalization strategies involves the reaction of the aniline's amino group with aldehydes or ketones to form Schiff bases (imines). guilan.ac.irresearchgate.net This condensation reaction, typically carried out in an acidic medium, provides a straightforward method to append various aryl or alkyl substituents. guilan.ac.ir Another significant transformation is acylation, where the amino group reacts with acylating agents like monochloroacetyl chloride. acs.org This reaction introduces an acetyl group, which can serve as a linker for further modifications. For instance, these N-acylated intermediates can subsequently react with various amines or substituted piperazine moieties to yield a range of amide derivatives. acs.orgnih.gov Furthermore, the aniline moiety can be utilized in coordination chemistry, reacting with metal precursors like K2PtCl4 to form platinum (II) complexes, leveraging the amine nitrogen for coordination. semanticscholar.org
| Reaction Type | Reagents & Conditions | Resulting Functional Group/Structure | Reference |
| Schiff Base Formation | Aromatic Aldehydes, Ethanol, Acetic Acid (catalyst), Reflux | Imine (-N=CH-Ar) | guilan.ac.ir |
| Acylation | Monochloroacetyl Chloride, Acetone, 0 °C | N-(1-chloroacetyl) group | acs.org |
| N-Alkylation | N-(1-chloroacetyl) intermediate + various amines/piperazines | N-substituted acetamide | acs.orgnih.gov |
| Complexation | K2PtCl4, Inert Conditions | Platinum (II) Complex | semanticscholar.org |
Table 1: Selected Methodologies for the Functionalization of the Aniline Moiety in 2-Arylbenzothiazole Analogues.
Modifications and Substitutions on the Benzothiazole Nucleus
Altering the substitution pattern on the benzothiazole core is a critical strategy for fine-tuning the molecule's electronic and steric properties. While direct substitution on the pre-formed benzothiazole ring can be challenging, modifications are most commonly achieved by employing appropriately substituted precursors during the initial synthesis.
The primary synthetic route to 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a carbonyl compound or its equivalent. nih.gov Therefore, to introduce substituents onto the benzothiazole nucleus, one typically starts with a substituted 2-aminothiophenol. For example, to synthesize a 6-substituted 2-arylbenzothiazole, a 5-substituted 2-aminothiophenol is used as the starting material. This precursor-based approach allows for the strategic placement of a wide array of functional groups, including halogens, alkyls, and alkoxy groups, at various positions on the benzene (B151609) ring of the benzothiazole system. nih.gov Research has shown that substitutions at positions such as C5 and C6 of the benzothiazole ring are of significant interest for modulating biological activity. nih.gov
| Desired Product | Precursor 1 | Precursor 2 | General Condition | Reference |
| 2-Arylbenzothiazole | 2-Aminothiophenol | Aromatic Aldehyde | Oxidative Cyclization | nih.gov |
| 6-Fluoro-2-arylbenzothiazole | 4-Fluoro-2-aminothiophenol | Aromatic Aldehyde | Oxidative Cyclization | nih.gov |
| 6-Methoxy-2-arylbenzothiazole | 4-Methoxy-2-aminothiophenol | Aromatic Aldehyde | Oxidative Cyclization | nih.gov |
| 5,6-Dimethyl-2-arylbenzothiazole | 3,4-Dimethyl-2-aminothiophenol | Aromatic Aldehyde | Oxidative Cyclization | nih.gov |
Table 2: Synthesis of Substituted Benzothiazole Nuclei via Precursor Modification.
Development of Hybrid Structures Incorporating Additional Heterocyclic Systems
A prominent strategy in medicinal chemistry involves the creation of hybrid molecules by covalently linking the this compound scaffold to other heterocyclic systems. This approach aims to combine the pharmacophoric features of different rings to create novel chemical entities.
The functionalized aniline moiety often serves as the anchor point for constructing these hybrid structures. For example, Schiff bases derived from 2-aminobenzothiazole analogues can undergo cyclization reactions with compounds like glycine to form five-membered oxazolidinone rings. guilan.ac.irresearchgate.net In another approach, chalcones prepared from 2-aminobenzothiazole derivatives can react with reagents such as urea, thiourea, or guanidine hydrochloride to yield six-membered heterocyclic systems, including 1,3-oxazines, 1,3-thiazines, and 2-aminopyrimidines, respectively. uokerbala.edu.iq Similarly, analogues like 4-(1H-benzo[d]imidazol-2-yl)aniline can be reacted with maleic anhydride to form an intermediate that is subsequently cyclized with hydrazine derivatives to yield pyrazole-containing hybrid structures. ijrpc.comuwa.edu.au
| Benzothiazole Intermediate | Reagent(s) | Resulting Hybrid Heterocycle | Reference |
| Schiff Base | Glycine | Oxazolidinone | guilan.ac.irresearchgate.net |
| Chalcone | Urea | 2-Amino-1,3-oxazine | uokerbala.edu.iq |
| Chalcone | Thiourea | 2-Amino-1,3-thiazine | uokerbala.edu.iq |
| Chalcone | Guanidine Hydrochloride | 2-Aminopyrimidine | uokerbala.edu.iq |
| α,β-Unsaturated Carboxylic Acid | Hydrazine Hydrate | Pyrazole | ijrpc.com |
Table 3: Examples of Hybrid Heterocyclic Structures Derived from Benzothiazole Analogues.
Green Chemistry Approaches in the Synthesis of Benzothiazole Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact and improve efficiency. airo.co.in These approaches focus on reducing the use of hazardous chemicals, employing safer solvents, lowering energy consumption, and simplifying reaction procedures. nih.gov
A variety of eco-friendly methods have been developed for the synthesis of the benzothiazole core, which typically involves the reaction of a 2-aminothiophenol with an aldehyde or other carbonyl-containing compound. semanticscholar.org Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.govairo.co.in Solvent-free reactions, or "dry media" synthesis, represent another important green strategy, where reactants are mixed in the absence of a solvent, thereby eliminating solvent-related waste and toxicity. airo.co.inresearchgate.net When solvents are necessary, there is a strong preference for environmentally benign options such as water or ethanol. orgchemres.org
The use of efficient and recyclable catalysts is also a cornerstone of green benzothiazole synthesis. Catalysts like ammonium chloride (NH4Cl) and copper sulfate (CuSO4) in aqueous media have been used to promote the reaction under mild conditions. nih.govorgchemres.org Furthermore, novel approaches such as visible-light-promoted synthesis offer an energy-efficient and clean alternative to traditional heating methods. nih.gov These green methodologies not only offer environmental benefits but also often lead to higher process efficiency, as indicated by improved E-Factors (a measure of waste generated) and reduced energy consumption. airo.co.in
| Green Chemistry Approach | Catalyst/Conditions | Solvent | Key Advantages | Reference(s) |
| Microwave-Assisted Synthesis | - | Varies (often minimal or green) | Rapid reaction times (minutes vs. hours), high yields (85-95%) | nih.govairo.co.in |
| Solvent-Free Synthesis | - | None | Eliminates solvent waste, simple work-up, often at room temperature | airo.co.inresearchgate.net |
| Aqueous Media Synthesis | Copper Sulfate (CuSO4) | Water, Glycerol | Use of non-toxic, inexpensive solvent; simple work-up | orgchemres.org |
| Recyclable Catalyst | Ammonium Chloride (NH4Cl) | Methanol-Water | Mild conditions (room temp.), short reaction time, catalyst can be reused | nih.gov |
| Visible-Light Promotion | Blue LED | Air atmosphere | Energy efficient, avoids high temperatures | nih.gov |
Table 4: Overview of Green Chemistry Methodologies in Benzothiazole Synthesis.
Computational Chemistry and Theoretical Investigations of 4 7 Methylbenzo D Thiazol 2 Yl Aniline and Analogues
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of benzothiazole (B30560) derivatives. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.
For instance, in studies of related thiazoline (B8809763) derivatives, DFT calculations using the B3LYP functional with a 6-311G basis set have been employed to optimize molecular geometries and analyze global reactivity descriptors. nih.gov Similarly, investigations into pyrimidine (B1678525) derivatives have utilized the B3LYP method with the 6-31G* basis set to explore their geometric properties. nih.gov These studies provide a framework for how the electronic characteristics of 4-(7-Methylbenzo[d]thiazol-2-yl)aniline can be theoretically assessed.
Calculation of Molecular Orbitals and Energy Gaps
A key application of DFT in the study of benzothiazole analogues is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Theoretical studies on various heterocyclic compounds, including those with benzothiazole cores, consistently involve the calculation of these parameters to understand their electronic behavior. For example, the analysis of frontier molecular orbitals in a substituted benzothiazole derivative, 2-(3-methoxy-4-hydroxyphenyl)benzothiazole, was used to understand charge transfer within the molecule. researchgate.net
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Benzothiazole Analogues from DFT Studies
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-Tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines | Varies with substitution | Varies with substitution | Not specified |
| 2-(3-methoxy-4-hydroxyphenyl)benzothiazole | Not specified | Not specified | Not specified |
Note: Specific values for this compound are not available in the reviewed literature; this table illustrates the type of data generated for analogous structures.
Analysis of Frontier Molecular Orbitals (FMOs)
The spatial distribution of the HOMO and LUMO provides insight into the regions of a molecule that are most likely to act as electron donors and acceptors, respectively. In many benzothiazole derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, such as the aniline (B41778) or substituted phenyl ring, while the LUMO may be distributed across the benzothiazole system. This distribution is critical for understanding charge transfer processes, which are fundamental to the photophysical properties of these compounds.
Prediction of Spectroscopic Parameters (e.g., UV-Vis absorption, NMR chemical shifts)
DFT calculations are also instrumental in predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. These calculations help in assigning the nature of the observed electronic transitions (e.g., π-π* or n-π*).
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts. For 2-(3-methoxy-4-hydroxyphenyl)benzothiazole, theoretically predicted NMR spectral data have shown good agreement with experimental findings, validating the computational approach. researchgate.net Computational studies have also been used to interpret the optical properties and absorption spectra of complex structures like phenylbenzothiazole-based platinum complexes. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. rsc.orgrsc.org For complex systems, such as a benzothiazole derivative interacting with a biological macromolecule or aggregating in solution, MD simulations can reveal preferred binding modes, solvent effects, and the stability of molecular complexes.
In a study on benzimidazole (B57391) and benzothiazole derivatives as potential SARS-CoV-2 inhibitors, MD simulations were performed to analyze the stability of the ligand-protein complexes. nih.gov Similarly, MD simulations have been used to elucidate the binding mechanisms of 2-aminothiazole (B372263) inhibitors to cyclin-dependent kinase 5 (CDK5), highlighting the importance of specific hydrogen bonds and hydrophobic interactions. nih.gov These examples underscore the potential of MD simulations to explore the conformational landscape and interaction patterns of this compound in various environments.
In Silico Modeling of Ligand-Target Interactions, including Molecular Docking Studies
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a specific target receptor. This method is particularly valuable in drug discovery and design. Numerous studies have employed molecular docking to investigate the interactions of benzothiazole derivatives with various biological targets.
For instance, docking studies of benzothiazole-thiazole hybrids have been conducted to identify potential inhibitors of the p56lck tyrosine kinase, which is implicated in cancer. biointerfaceresearch.com In another study, 2-aminobenzothiazole (B30445) derivatives were evaluated in silico for their potential as antidiabetic agents, with molecular docking used to predict their binding affinity to the PPARγ receptor. mdpi.comresearchgate.net Docking simulations have also been applied to study the inhibition of alkaline phosphatase by 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines. nih.gov
Table 2: Examples of Molecular Docking Studies on Benzothiazole Analogues
| Benzothiazole Derivative Class | Biological Target | Key Findings |
| Benzothiazole-thiazole hybrids | p56lck | Identification of key binding interactions and pharmacophoric features for inhibitory activity. biointerfaceresearch.com |
| 2-Aminobenzothiazole derivatives | PPARγ | Prediction of high binding affinity, suggesting potential as antidiabetic agents. mdpi.comresearchgate.net |
| 2-Tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines | Alkaline Phosphatase | Correlation of docking scores with in vitro inhibitory activity. nih.gov |
These studies demonstrate the utility of in silico modeling in identifying and optimizing ligand-target interactions for therapeutic purposes.
Theoretical Studies on Excited State Dynamics and Photophysical Processes
The unique photophysical properties of many benzothiazole derivatives, such as their fluorescence, make them attractive for applications in sensing and imaging. Theoretical studies are crucial for understanding the underlying processes that govern their behavior in the excited state.
A review of 2-(2'-aminophenyl)benzothiazole derivatives highlights their interesting luminescent properties, including Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). mdpi.com ESIPT is a process where a proton is transferred within the molecule in the excited state, leading to a large Stokes shift in the fluorescence spectrum. Theoretical calculations can map the potential energy surfaces of the ground and excited states to elucidate the mechanism and energetics of such processes.
Furthermore, studies on the photophysical properties of related systems, like thiazolo[5,4-d]thiazole (B1587360) derivatives, have correlated crystal packing and molecular arrangement with their solid-state fluorescence characteristics, guiding the development of materials for optical devices. nih.gov The photophysical properties of other complex dyes incorporating benzothiazole units have also been rationalized through theoretical modeling. mdpi.comnih.gov These theoretical approaches are essential for designing novel fluorophores based on the this compound scaffold with desired emission properties.
Material Science Applications and Functional Properties of Benzothiazole Aniline Conjugates
Photophysical Behavior and Fluorescence Mechanisms
The photophysical properties of benzothiazole-aniline conjugates are dominated by light-induced processes that involve the redistribution of electron density across the molecule. These processes, such as intramolecular charge transfer and aggregation-induced emission, are highly sensitive to the molecular environment, which allows for the tuning of their fluorescent output for specific applications.
Benzothiazole-aniline systems are classic examples of molecules that exhibit intramolecular charge transfer (ICT). In this arrangement, the aniline (B41778) group serves as the electron donor (D) and the benzothiazole (B30560) ring acts as the electron acceptor (A), connected by a π-conjugated system. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich aniline moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-deficient benzothiazole core. researchgate.netcore.ac.uk
This photoinduced electron transfer creates an excited state with a significantly larger dipole moment than the ground state. beilstein-journals.orgnih.gov A key consequence of this highly polar ICT state is the observation of a large Stokes shift, which is the difference in energy between the absorption and emission maxima. The stabilization of this polar excited state is highly dependent on the polarity of the surrounding medium, a phenomenon known as solvatochromism. nih.govoup.com For example, studies on 2-(aminophenyl)benzothiazoles show that increasing solvent polarity leads to a pronounced red-shift in the fluorescence emission, confirming the charge-transfer nature of the excited state. oup.com In some D-π-A systems, the charge transfer is accompanied by a conformational change, such as the twisting of the bond between the donor and acceptor, leading to a twisted intramolecular charge transfer (TICT) state. uni-heidelberg.denih.gov This process is characterized by a charge-separated state where the donor and acceptor moieties are mutually perpendicular, often resulting in dual fluorescence in polar solvents. uni-heidelberg.de
Many fluorescent molecules that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, which limits their application in solid-state devices. However, a significant number of benzothiazole derivatives exhibit the opposite behavior, known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). nih.govnih.govmdpi.com In this phenomenon, the molecule is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state. mdpi.com
The primary mechanism responsible for AIE in these systems is the restriction of intramolecular motion (RIM). mdpi.com In dilute solutions, the phenyl and benzothiazole rings can undergo low-frequency rotational and vibrational motions. These motions provide a non-radiative pathway for the excited state to decay back to the ground state, effectively quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered. This blockage of the non-radiative decay channels forces the excited state to decay radiatively, resulting in a dramatic increase in fluorescence quantum yield. nih.govmdpi.com This AIE characteristic is particularly valuable for developing highly emissive organic solid-state materials for applications like OLEDs and solid-state sensors. iucr.org
The photophysical properties of D-π-A molecules like 4-(7-Methylbenzo[d]thiazol-2-yl)aniline are profoundly influenced by the solvent environment. The change in absorption or emission spectra with solvent polarity is termed solvatochromism. Due to the significant increase in dipole moment upon excitation to the ICT state, polar solvents stabilize the excited state more than the ground state. This differential stabilization leads to a bathochromic (red) shift in the emission wavelength as solvent polarity increases. beilstein-journals.orgnih.gov
This relationship can be described by models such as the Lippert-Mataga equation, which correlates the Stokes shift to the solvent's dielectric constant and refractive index, allowing for the estimation of the change in dipole moment between the ground and excited states. nih.govnih.gov Studies on analogous compounds like 2-(3-aminophenyl)benzothiazole (m-APBT) have demonstrated these strong solvatochromic shifts, indicating a highly polar excited state. oup.com The fluorescence quantum yield is also sensitive to the solvent, as solvent molecules can influence the rates of both radiative and non-radiative decay pathways. nih.gov
Table 1: Photophysical Properties of the Related Compound 2-(3-aminophenyl)benzothiazole in Various Solvents Data extracted from a study on a related benzothiazole-aniline analogue to illustrate the principle of solvatochromism.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 352 | 390 | 3000 |
| Dioxane | 354 | 420 | 4800 |
| Acetonitrile | 354 | 480 | 8300 |
| Methanol | 354 | 500 | 9300 |
| Source: Adapted from S. K. Dogra et al., Bulletin of the Chemical Society of Japan. oup.com |
The sensitivity of the fluorescence of benzothiazole-aniline conjugates to their local environment makes them excellent candidates for fluorescent probes and chemical sensors. mdpi.comnih.gov The nitrogen atoms in the benzothiazole and aniline moieties can act as binding sites for metal ions. The coordination of a metal ion, such as Cu²⁺, Zn²⁺, or Hg²⁺, to the probe molecule perturbs the ICT process. nih.govnih.gov This perturbation can either quench the fluorescence (turn-off sensor) or enhance it (turn-on sensor), providing a detectable signal for the presence of the specific ion. nih.govnih.gov
For instance, benzothiazole-based probes have been designed for the selective detection of Cu²⁺ and Hg²⁺, where binding to the metal ion induces distinct changes in the fluorescence color and intensity. nih.gov Other derivatives have been developed to sense anions like cyanide (CN⁻), where the analyte reacts with the probe to disrupt the π-conjugation, leading to a fluorescence quenching that enables detection. mdpi.com The high sensitivity and selectivity of these probes make them suitable for applications in environmental monitoring and biological imaging. nih.govnih.gov
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of benzothiazole-aniline conjugates are critical for understanding their electronic structure and for designing materials for optoelectronic applications. These properties are typically investigated using voltammetric techniques.
Cyclic voltammetry (CV) is a powerful technique used to determine the oxidation and reduction potentials of a molecule. iieta.org For a D-π-A compound like this compound, the first oxidation potential is associated with the removal of an electron from the HOMO (located on the aniline donor), while the first reduction potential corresponds to the addition of an electron to the LUMO (located on the benzothiazole acceptor). semanticscholar.org
These experimentally determined redox potentials can be used to estimate the energies of the HOMO and LUMO frontier molecular orbitals. researchgate.netresearchgate.net The HOMO-LUMO energy gap (E_gap), a crucial parameter determining the intrinsic electronic and optical properties of the molecule, can then be calculated. mdpi.com A smaller energy gap generally corresponds to a more easily excited molecule and a longer wavelength of absorption. mdpi.comscirp.org This data is vital for designing materials for use in organic electronics, such as OLEDs, where the HOMO and LUMO levels must be well-matched with the work functions of the electrodes and adjacent layers to ensure efficient charge injection and transport. researchgate.net
Table 2: Estimated HOMO/LUMO Energy Levels of Related Benzothiazole Derivatives Data from computational and experimental studies on analogous compounds to illustrate the typical electronic energy levels.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap, eV) | Method |
| Benzothiazole-Donor-Acceptor | -5.59 | -2.76 | 2.83 | DFT Calculation researchgate.net |
| 4,7-diaryl-2,1,3-benzothiadiazole | -5.78 | -3.27 | 2.51 | Cyclic Voltammetry researchgate.net |
| 2,1,3-benzothiadiazole derivative | -5.39 | -3.32 | 2.07 | Cyclic Voltammetry semanticscholar.org |
| Source: Adapted from various studies on related benzothiazole systems. researchgate.netsemanticscholar.orgresearchgate.net |
Corrosion Inhibition Properties
The benzothiazole scaffold, a core component of this compound, is well-regarded for its ability to mitigate the corrosion of various metals, particularly steel and aluminum, in aggressive acidic environments. researchgate.netresearchgate.net The efficacy of benzothiazole derivatives as corrosion inhibitors is primarily attributed to their molecular structure, which includes heteroatoms like nitrogen and sulfur, along with aromatic rings. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netrsc.org
The mechanism of inhibition typically involves either physical adsorption (physisorption), driven by electrostatic forces, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the inhibitor's unshared electron pairs or π-electrons and the vacant d-orbitals of the metal. nih.gov Studies on various benzothiazole derivatives show they often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net
Research indicates that inhibition efficiency generally increases with a higher concentration of the inhibitor. researchgate.netelectrochemsci.org For instance, studies on compounds structurally related to this compound demonstrate significant protective capabilities on mild steel in acidic solutions.
Table 1: Corrosion Inhibition Efficiency of Selected Benzothiazole Derivatives on Mild Steel in 1 N HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 1,3-benzothiazol-2-amine (BTA) | 0.005 | 88.2 | electrochemsci.org |
| 6-methyl-1,3-benzothiazol-2-amine (MBTA) | 0.005 | 93.6 | electrochemsci.org |
This table presents data for compounds structurally related to this compound to illustrate the general effectiveness of the benzothiazole scaffold in corrosion inhibition.
Potential in Organic Electronic and Optoelectronic Devices
The conjugated system of the benzothiazole-aniline structure endows it with electronic properties suitable for applications in organic electronics. Benzothiazole is recognized as an effective electron-withdrawing unit, which is a critical feature in the design of advanced organic materials. ccspublishing.org.cnsciengine.com This characteristic allows for the tuning of frontier molecular orbital energy levels (HOMO and LUMO), which governs the electronic and optical properties of the material and its performance in devices. co-ac.com
Development of Organic Light-Emitting Diodes (OLEDs)
While specific research on this compound in OLEDs is not extensively documented, the inherent properties of the benzothiazole scaffold are promising for this application. The development of efficient OLEDs relies on materials with high photoluminescence quantum yields and tunable emission colors. The rigid and planar structure of the benzothiazole core, combined with the aniline moiety, can lead to strong π-π stacking and efficient charge transport, which are desirable characteristics for emissive and charge-transport layers in OLED devices. The ability to modify the structure, such as by adding methyl groups, allows for fine-tuning of the emission wavelength and device performance.
Applications in Organic Solar Cells and Field-Effect Transistors
The benzothiazole scaffold and its related structures, like benzothiadiazole (BT), have been extensively incorporated into materials for organic solar cells (OSCs). cjps.orgresearchgate.net These units serve as excellent electron acceptors in donor-acceptor (D-A) type polymers and small molecules, which are the cornerstone of modern bulk-heterojunction OSCs. ccspublishing.org.cnco-ac.com The inclusion of a benzothiazole or benzothiadiazole core helps to lower the bandgap of the material, allowing it to absorb a broader range of the solar spectrum and thus improve the short-circuit current density (Jsc) of the device. ccspublishing.org.cn Research has demonstrated that polymers incorporating these structures can lead to high power conversion efficiencies (PCEs). cjps.org
Table 2: Performance of Organic Solar Cells (OSCs) Featuring Benzothiadiazole-Based Acceptor Materials
| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Reference |
|---|---|---|---|---|---|
| A7 | P3HT | 2.4 | 0.86 | 6.10 | ccspublishing.org.cn |
| A8 | P3HT | 2.54 | 0.96 | 5.40 | ccspublishing.org.cn |
| A14 | PBDB-T | 11.48 | 0.94 | 17.10 | ccspublishing.org.cn |
This table showcases the performance of OSCs using materials with a benzothiadiazole core, which is structurally related to the benzothiazole in this compound, highlighting the potential of this class of materials.
For organic field-effect transistors (OFETs), the high charge carrier mobility and crystallinity often associated with benzothiazole derivatives are advantageous. researchgate.net These properties are essential for efficient charge transport in the transistor channel, making the benzothiazole-aniline scaffold a promising candidate for the development of next-generation organic semiconductors.
Fabrication and Characterization of Novel Functional Materials Based on Benzothiazole Scaffolds
The synthesis of the benzothiazole scaffold can be achieved through several established chemical reactions. researchgate.netbenthamscience.com A common method involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives, which directly forms the fused ring system. The specific compound, this compound, would be synthesized by selecting the appropriately substituted starting materials, namely 2-amino-6-methylbenzenethiol (B3418376) and 4-aminobenzoic acid or a related derivative.
Once synthesized, the characterization of these materials is crucial for confirming their structure and understanding their properties. Standard analytical techniques are employed:
Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the molecular structure and purity of the synthesized compound. researchgate.net
Functional Property Characterization: For applications like corrosion inhibition, electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to evaluate the inhibitor's efficiency and mechanism. nih.govresearchgate.net Surface analysis using Scanning Electron Microscopy (SEM) can provide visual confirmation of the protective film formed on the metal surface. nih.gov For electronic applications, properties like UV-Vis absorption and photoluminescence spectroscopy are measured to determine the optical bandgap and emissive properties. Cyclic voltammetry is used to determine the HOMO and LUMO energy levels, which are critical for assessing a material's suitability for electronic devices.
This systematic approach to fabrication and characterization allows researchers to build a clear relationship between the molecular structure of compounds like this compound and their functional performance in various material science applications.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1,3-benzothiazol-2-amine | BTA |
| 6-methyl-1,3-benzothiazol-2-amine | MBTA |
| 1-(benzo[d]thiazol-2-yl)-3-methylguanidine | AG |
| Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] | P3HT |
Pharmacological Research and Structure Activity Relationships Sar of Benzothiazole Aniline Conjugates
Antimicrobial Activity Investigations
No studies were identified that specifically investigated the antimicrobial activities of 4-(7-Methylbenzo[d]thiazol-2-yl)aniline. While the broader class of benzothiazoles has been a subject of antimicrobial research, data for this particular isomer is absent.
There is no available research detailing the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.
Specific investigations into the antifungal properties or the ability of this compound to inhibit biofilm formation are not documented in the available scientific literature.
No research has been published regarding the antimycobacterial activity of this compound or its potential development as an anti-tuberculosis (TB) agent.
Anticancer Research and Mechanistic Studies
There is a lack of specific anticancer research for this compound. The general class of benzothiazole (B30560) anilines has been investigated for anticancer properties, but specific data for the 7-methyl isomer is not available.
No studies were found that explore the cytotoxic mechanisms of this compound.
There is no information available from investigations into the molecular targets or specific protein interactions of this compound in the context of anticancer research.
Other Biological Activities and Mechanistic Explorations
Modulatory Effects on Receptors (e.g., Muscarinic M4 receptor)
Derivatives of the 7-methylbenzo[d]thiazol-2-amine (B85021) core structure have been identified as novel positive allosteric modulators (PAMs) of the muscarinic M4 (M4) receptor. nih.gov One notable compound, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide, known as ML293, has demonstrated significant potential in this area. nih.govnih.gov
ML293 exhibits a modest potency at the human M4 receptor with an EC50 value of 1.3 µM. nih.gov Its efficacy is highlighted by its ability to cause a 14.6-fold leftward shift in the concentration-response curve of the agonist acetylcholine (B1216132). nih.govnih.gov This indicates that it enhances the receptor's response to its natural ligand. Furthermore, ML293 shows selectivity for the M4 receptor over other muscarinic subtypes. nih.gov The initial development of this class of M4 PAMs started with a compound that showed micromolar potency (EC50 = 1.8 µM), which was identified from a library of amide analogs based on the 4-methoxy-7-methylbenzo[d]thiazol-2-amine scaffold. nih.gov
Table 1: Modulatory Effects of a this compound Derivative on the Muscarinic M4 Receptor
| Compound | Target | Activity | Potency (EC50) | Efficacy (Fold Shift) |
|---|---|---|---|---|
| ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide) | Human Muscarinic M4 Receptor | Positive Allosteric Modulator | 1.3 µM nih.gov | 14.6 nih.gov |
Enzyme Inhibition Studies (e.g., carbonic anhydrase, α-glucosidase, α-amylase)
The benzothiazole scaffold is a key component in the design of various enzyme inhibitors. While direct studies on this compound are limited, research on closely related structures provides significant insights.
Carbonic Anhydrase Inhibition: Novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and evaluated for their inhibitory activity against several human (h) carbonic anhydrase (CA) isoforms, including hCA I, hCA II, hCA V, and hCA XIII. nih.govresearchgate.net For instance, derivatives of 6-methylbenzo[d]thiazole conjugated with amino acids have shown inhibitory constants in the micromolar range, with particular effectiveness against hCA V and hCA II. nih.gov Some of these compounds demonstrated Ki values ranging from 2.9 to 88.1 µM. nih.gov The general findings suggest that even minor structural modifications on the benzothiazole ring can lead to significant changes in inhibitory activity and isoform selectivity. researchgate.netunifi.it
α-Glucosidase and α-Amylase Inhibition: In the context of managing diabetes, the inhibition of α-glucosidase and α-amylase is a critical therapeutic strategy. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose. nih.gov While specific data for this compound derivatives is not prominent, other heterocyclic compounds like 1,2,4-triazole (B32235) derivatives have been identified as potent dual inhibitors of both α-amylase and α-glucosidase, in some cases surpassing the activity of the standard drug, acarbose. nih.gov This highlights the potential for nitrogen- and sulfur-containing heterocyclic scaffolds to be developed as effective enzyme inhibitors for metabolic disorders.
Table 2: Carbonic Anhydrase Inhibition by Amino Acid-Benzothiazole Conjugates
| Compound Class | Target Isoforms | Activity | Inhibition Constant (Ki) Range |
|---|---|---|---|
| 6-Methylbenzo[d]thiazole-amino acid conjugates | hCA I, hCA II, hCA V, hCA XIII | Inhibitor | 2.9 - 88.1 µM nih.gov |
Antimalarial Activity
Benzothiazole derivatives are recognized for their potential as antimalarial agents. nih.gov The core structure is a versatile scaffold for developing compounds that are active against various strains of the malaria parasite, including drug-resistant ones. nih.govnih.gov
Structure-activity relationship studies have indicated that the substitution pattern on the benzothiazole scaffold is a critical determinant of its antimalarial efficacy. nih.gov For example, in the related 4-aminoquinoline (B48711) class of antimalarials, the nature of the substituent at the 7-position significantly influences activity. nih.govnih.gov Electron-withdrawing groups at this position have been shown to be beneficial. nih.gov While specific studies on this compound are not detailed in the provided results, the general principles suggest that the 7-methyl group would influence the electronic properties and conformation of the molecule, thereby affecting its interaction with parasitic targets. Research on 4-aminoquinoline analogs has shown that modifications to the side chain and substitutions on the quinoline (B57606) ring can overcome chloroquine (B1663885) resistance. nih.gov
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing a thiazole (B1198619) or related heterocyclic core is an active area of research. nih.govnih.gov The mechanism often involves the modulation of key inflammatory pathways. For instance, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have demonstrated anti-inflammatory effects by activating the NRF2 pathway. nih.gov This activation leads to a reduction in pro-inflammatory cytokines (like IL-1β, IL-6, TNF-α) and inflammatory mediators (such as PGE2 and COX-2). nih.gov
Additionally, long-acting muscarinic receptor antagonists (LAMAs) are known to possess anti-inflammatory properties by blocking muscarinic acetylcholine receptors on various cells, including inflammatory and epithelial cells. dovepress.com Given that derivatives of this compound can act as muscarinic receptor modulators, it is plausible that they could exert anti-inflammatory effects through similar mechanisms, although direct evidence is needed.
Anticonvulsant Potential
Benzothiazole derivatives have been investigated for their potential as anticonvulsant agents. nih.gov Research on various substituted benzothiazoles indicates that this scaffold can be effective in preclinical models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov
The anticonvulsant activity is often influenced by the nature and position of substituents on the benzothiazole ring system. For example, studies on isatin-based derivatives, another class of heterocyclic compounds, show that substitutions on the aromatic rings can significantly impact anti-seizure activity and neurotoxicity profiles. nih.gov In a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, specific compounds showed potent activity in MES and 6 Hz seizure models, with mechanisms linked to the modulation of voltage-gated sodium and calcium channels. nih.gov This suggests that benzothiazole-aniline conjugates could potentially interact with similar targets in the central nervous system to exert anticonvulsant effects.
Structure-Activity Relationship (SAR) Derivation for this compound Derivatives
The structure-activity relationship (SAR) for derivatives of the this compound scaffold is crucial for optimizing their biological activities. Studies on related compounds have provided key insights into the structural requirements for potency and selectivity.
For the modulatory effects on the M4 muscarinic receptor, research on a series of amide analogs derived from 4-methoxy-7-methylbenzo[d]thiazol-2-amine has been particularly informative. nih.gov The SAR for this class can be summarized as follows:
Benzothiazole Core : The 7-methyl and 4-methoxy substitutions on the benzothiazole ring are considered important for the observed activity. The initial library of compounds kept this "left-hand" portion of the molecule constant to explore the effects of modifying the amide portion. nih.gov
Amide Linker : The amide bond connects the benzothiazole core to another chemical moiety. Its presence is essential for the activity.
"Right-Hand" Moiety : The nature of the group attached to the amide linker is critical. In the development of the M4 PAM ML293, an isonicatinamide group was found to be optimal. nih.gov The replacement of a dioxine moiety with a saturated pyran was found to be detrimental to the activity. nih.gov Furthermore, the addition of a methyl group to the "right-hand" portion led to an inactive compound. nih.gov
These findings underscore the specific structural requirements for achieving positive allosteric modulation of the M4 receptor, where both the core benzothiazole structure and the nature of the appended amide group play a synergistic role in defining the pharmacological profile. nih.govnih.gov General SAR studies on other biologically active benzothiazole anilines have also shown that substitutions on the aniline (B41778) ring can significantly influence activity, a principle that likely extends to this series as well. researchgate.netpensoft.net
Table 3: SAR Summary for M4 Receptor Modulators based on the 4-methoxy-7-methylbenzo[d]thiazol-2-amine Scaffold
| Molecular Region | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Benzothiazole Core | 7-Methyl, 4-Methoxy substitution | Maintained for activity | nih.gov |
| Amide Moiety | Isonicatinamide | Optimal for potency and efficacy (ML293) | nih.gov |
| "Right-Hand" Moiety | Replacement of dioxine with saturated pyran | Deleterious | nih.gov |
| "Right-Hand" Moiety | Addition of a methyl group | Inactive compound | nih.gov |
Future Research Directions and Translational Perspectives
Advancements in Asymmetric Synthesis and Stereocontrol for Chiral Derivatives
While 4-(7-Methylbenzo[d]thiazol-2-yl)aniline itself is not chiral, the introduction of chiral centers into its derivatives could lead to compounds with enhanced potency and selectivity for biological targets. Future research will likely focus on developing novel asymmetric synthetic routes. The construction of molecules with specific three-dimensional arrangements is crucial, as different stereoisomers of a drug can have vastly different biological effects.
Prospective strategies could be inspired by recent breakthroughs in the asymmetric synthesis of other heterocyclic compounds. For instance, the use of chiral dipeptide-based Brønsted base organocatalysts has been successful in promoting asymmetric [4+2] annulation reactions for creating complex chiral thiazole-containing structures. rsc.org Similarly, chiral phosphoric acids have proven effective as catalysts in stereoselective reactions to produce structurally diverse nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org The application of such catalyst systems to precursors of this compound could enable the precise construction of chiral analogs with multiple stereocenters. Research into transition-metal catalysis, using chiral ligands with metals like palladium or copper, also represents a promising avenue for achieving high enantioselectivity in the synthesis of complex derivatives. cas.cn
Integration of this compound into Supramolecular Assemblies and Nanomaterials
The unique photophysical properties inherent to the benzothiazole (B30560) core suggest that this compound could be a valuable component in advanced materials. Future work could explore its integration into supramolecular structures and nanomaterials for applications in diagnostics, imaging, and drug delivery.
Supramolecular chemistry offers a pathway to create highly organized systems. For example, benzothiazole derivatives containing crown ether fragments have been shown to form assemblies with amino acids, a process that can be monitored by changes in fluorescence. mdpi.com Incorporating this compound into similar systems could lead to novel sensors for specific biomolecules. Furthermore, the compound could be functionalized and grafted onto nanomaterials like titanium dioxide (TiO2) nanoparticles. nih.gov Such hybrid materials could be designed for photodynamic therapy, where the benzothiazole moiety acts as a photosensitizer, or for targeted drug delivery, where the nanomaterial serves as a carrier to transport the therapeutic agent to cancer cells.
High-Throughput Screening and Lead Optimization in Drug Discovery Programs
To efficiently explore the therapeutic potential of this compound, high-throughput screening (HTS) of compound libraries derived from its core structure will be essential. HTS allows for the rapid assessment of thousands of molecules against specific biological targets, such as enzymes or cellular pathways. nih.govnih.gov Future programs would involve creating a library of analogs by modifying the aniline (B41778) ring or the methyl-benzothiazole core of the parent compound.
Once initial "hits" are identified through HTS, a rigorous lead optimization process would follow. This involves systematically modifying the structure of the hit compounds to improve their pharmacological properties, including potency, selectivity, and metabolic stability. For instance, structure-activity relationship (SAR) studies on N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives have successfully identified potent inhibitors of monoacylglycerol lipase, a cancer target. nih.gov A similar medicinal chemistry campaign, guided by SAR, could be applied to promising derivatives of this compound to develop optimized clinical candidates. This process would also involve improving ADME (absorption, distribution, metabolism, and excretion) properties to ensure the compound is suitable for further development. researchgate.net
Exploration of Novel Biological Targets and Emerging Therapeutic Areas
The benzothiazole-aniline scaffold has demonstrated a wide spectrum of biological activities, suggesting that this compound and its derivatives may interact with a variety of biological targets. nih.gov A key future direction is the systematic exploration of these targets to uncover new therapeutic applications.
Emerging research on related compounds provides a roadmap for this exploration. Benzothiazole derivatives have shown potential as:
Anticancer Agents: By targeting critical signaling pathways in cancer cells. For example, derivatives have been investigated as inhibitors of protein kinases like c-Met and Pim-1, which are involved in tumor growth and survival. researchgate.netbldpharm.com Other studies have demonstrated activity against melanoma by inducing DNA damage and apoptosis. nih.gov
Anti-inflammatory Agents: Through the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2), which are key mediators of inflammation. nih.gov
Antidiabetic Agents: Some 2-aminobenzothiazole (B30445) derivatives have shown the ability to lower blood glucose levels, potentially by acting as agonists for the PPARγ receptor. mdpi.com
Agents for Neurodegenerative Diseases: Certain benzothiazole compounds have been developed as multi-target ligands for Alzheimer's disease, inhibiting enzymes like cholinesterases and monoamine oxidase B. researchgate.net
Future research should employ target identification and validation studies, including proteomic and genetic approaches, to pinpoint the specific molecular partners of this compound within cells and validate their roles in disease.
Computational Design of Next-Generation Benzothiazole-Aniline Conjugates
In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. Future efforts to develop next-generation therapeutics based on this compound will heavily rely on computational modeling.
Molecular docking studies can predict how derivatives of this compound might bind to the active sites of various target proteins, such as kinases or receptors. researchgate.netnih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted binding affinity. For example, docking simulations have been used to design benzothiazole-based inhibitors of the STAT3 signaling pathway, a key target in cancer. researchgate.net Furthermore, computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds before they are synthesized. mdpi.comnih.gov This in silico profiling helps to eliminate molecules with predicted poor drug-like properties early in the discovery process, saving significant time and resources. By combining molecular docking with ADMET prediction, researchers can design novel conjugates of this compound with improved potency, selectivity, and pharmacokinetic profiles. scbt.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
